Cas no 1306606-69-8 (4-cyclopentyl-4-methylpentan-1-amine)
4-cyclopentyl-4-methylpentan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 4-cyclopentyl-4-methylpentan-1-amine
- Cyclopentanebutanamine, δ,δ-dimethyl-
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- Inchi: 1S/C11H23N/c1-11(2,8-5-9-12)10-6-3-4-7-10/h10H,3-9,12H2,1-2H3
- InChI Key: YDLUDVYZXSARNS-UHFFFAOYSA-N
- SMILES: NCCCC(C)(C)C1CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 123
- XLogP3: 3.4
- Topological Polar Surface Area: 26
4-cyclopentyl-4-methylpentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM390118-1g |
4-cyclopentyl-4-methylpentan-1-amine |
1306606-69-8 | 95%+ | 1g |
$392 | 2024-08-02 | |
| Chemenu | CM390118-5g |
4-cyclopentyl-4-methylpentan-1-amine |
1306606-69-8 | 95%+ | 5g |
$1175 | 2024-08-02 | |
| Chemenu | CM390118-10g |
4-cyclopentyl-4-methylpentan-1-amine |
1306606-69-8 | 95%+ | 10g |
$1742 | 2024-08-02 | |
| Enamine | EN300-78068-0.05g |
4-cyclopentyl-4-methylpentan-1-amine |
1306606-69-8 | 0.05g |
$612.0 | 2023-02-12 | ||
| Enamine | EN300-78068-0.1g |
4-cyclopentyl-4-methylpentan-1-amine |
1306606-69-8 | 0.1g |
$640.0 | 2023-02-12 | ||
| Enamine | EN300-78068-0.25g |
4-cyclopentyl-4-methylpentan-1-amine |
1306606-69-8 | 0.25g |
$670.0 | 2023-02-12 | ||
| Enamine | EN300-78068-0.5g |
4-cyclopentyl-4-methylpentan-1-amine |
1306606-69-8 | 0.5g |
$699.0 | 2023-02-12 | ||
| Enamine | EN300-78068-1.0g |
4-cyclopentyl-4-methylpentan-1-amine |
1306606-69-8 | 1.0g |
$727.0 | 2023-02-12 | ||
| Enamine | EN300-78068-2.5g |
4-cyclopentyl-4-methylpentan-1-amine |
1306606-69-8 | 2.5g |
$1428.0 | 2023-02-12 | ||
| Enamine | EN300-78068-5.0g |
4-cyclopentyl-4-methylpentan-1-amine |
1306606-69-8 | 5.0g |
$2110.0 | 2023-02-12 |
4-cyclopentyl-4-methylpentan-1-amine Suppliers
4-cyclopentyl-4-methylpentan-1-amine Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 4-cyclopentyl-4-methylpentan-1-amine
Chemical Profile of 4-cyclopentyl-4-methylpentan-1-amine (CAS No. 1306606-69-8)
4-cyclopentyl-4-methylpentan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1306606-69-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This amine derivative exhibits a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a cyclopentyl ring and a branched alkyl chain contributes to its distinct chemical properties, which have garnered interest from researchers exploring novel pharmacophores.
The molecular structure of 4-cyclopentyl-4-methylpentan-1-amine consists of a five-membered cyclopentane ring substituted with an amine group at the 1-position and a methyl group at the 4-position of the adjacent pentane chain. This arrangement imparts steric hindrance and electronic effects that can influence its reactivity and interactions with biological targets. Such structural features are often exploited in drug design to optimize binding affinity and selectivity.
In recent years, there has been growing interest in exploring the potential applications of 4-cyclopentyl-4-methylpentan-1-amine in medicinal chemistry. Its structural motif is reminiscent of several known bioactive compounds, suggesting that it may serve as a versatile scaffold for developing new therapeutic agents. For instance, researchers have investigated its utility as a precursor in the synthesis of non-peptide agonists and antagonists targeting G-protein coupled receptors (GPCRs). These receptors play crucial roles in numerous physiological processes, making them attractive therapeutic targets for conditions ranging from cardiovascular diseases to neurological disorders.
One notable area of research involves the use of 4-cyclopentyl-4-methylpentan-1-amine in the development of small-molecule modulators of enzyme activity. Enzymes are integral to many metabolic pathways and are often implicated in diseases such as cancer, inflammation, and metabolic syndromes. By modifying the structure of 4-cyclopentyl-4-methylpentan-1-amine, chemists can fine-tune its interactions with specific enzymes, potentially leading to the discovery of novel enzyme inhibitors or activators. Preliminary studies have shown that derivatives of this compound exhibit promising inhibitory effects on certain kinases, which are overexpressed in various cancers.
The synthesis of 4-cyclopentyl-4-methylpentan-1-amine typically involves multi-step organic transformations, starting from commercially available precursors such as cyclopentanone or 1-pentenol. Advances in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing the reliance on hazardous reagents and minimizing waste generation. These green chemistry approaches align with the broader industry trend toward environmentally responsible synthetic methodologies.
From a computational chemistry perspective, 4-cyclopentyl-4-methylpentan-1-amine has been subjected to extensive molecular modeling studies to elucidate its binding modes with biological targets. Techniques such as molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound interacts with proteins and nucleic acids at an atomic level. These insights are invaluable for rational drug design, allowing researchers to predict the efficacy and selectivity of potential drug candidates before they are synthesized.
The pharmacokinetic properties of 4-cyclopentyl-4-methylpentan-1-amine are also subjects of interest. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for assessing its therapeutic potential. In vitro studies using liver microsomes and intestinal Caco cells have provided preliminary data on the metabolic stability and absorption characteristics of this compound. These findings are being used to guide further optimization efforts aimed at improving bioavailability and reducing susceptibility to degradation by metabolic enzymes.
In conclusion, 4-cyclopentyl-4-methylpentan-1-amine (CAS No. 1306606-69-8) represents a promising scaffold for pharmaceutical innovation. Its unique structural features offer opportunities for designing novel bioactive molecules with potential applications across multiple therapeutic areas. As research continues to uncover new synthetic strategies and biological functions associated with this compound, it is likely to remain a focal point in medicinal chemistry research for years to come.
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